REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[NH:5][CH2:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:12][C:11]=1[Cl:20])=[O:8].[CH2:24]=O>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:6][C:7](=[O:8])[N:9]([C:10]3[CH:15]=[CH:14][C:13]([S:16](=[O:18])(=[O:19])[NH2:17])=[CH:12][C:11]=3[Cl:20])[CH2:24]2)[CH:21]=[CH:22][CH:23]=1
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Name
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2-(3-Chloroanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
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Quantity
|
18.5 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C(NCC(=O)NC2=C(C=C(C=C2)S(N)(=O)=O)Cl)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)N1CN(C(C1)=O)C1=C(C=C(C=C1)S(N)(=O)=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |